methyl 1-(5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyran ring, a carboxylate ester group, and a fluorobenzyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The piperidine ring is a six-membered ring with one nitrogen atom, while the pyran ring is a six-membered ring with one oxygen atom. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached, and the carboxylate ester group consists of a carbonyl group (C=O) and an alkoxy group (R-O-).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the fluorobenzyl group could impact its solubility in different solvents. The size and shape of the molecule could also influence its boiling point, melting point, and other physical properties .Scientific Research Applications
Synthesis and Chemical Reactivity
- Research has shown that compounds like 4-fluoro-3-nitrobenzylidene malononitrile can react with piperidine and other agents, leading to the production of different compounds, potentially including variants of the chemical (Dell, Bloxham, & Smith, 1994).
- A study on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate highlights the chemical processes that can yield compounds with a structure similar to the target chemical (Wang, Zhao, Xue, & Chen, 2018).
Pharmacological Potential
- The compound's structural components, like 4-fluorobenzyl and piperidine, have been explored in pharmacological contexts. For example, variations of these components have been studied for their potential role in modulating orexin receptors, which are involved in feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).
- The synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one is another example of how the structural components of this compound can be manipulated in chemical syntheses, potentially leading to pharmacologically active compounds (Y. Duan-zhi, 2005).
Potential in Treating Diseases
- Compounds structurally related to the chemical have been investigated for their antibacterial activity and their potential in inhibiting DNA gyrase, a key enzyme in bacterial replication (Jinbo et al., 1993).
- Similar compounds have been explored for their potential in treating Mycobacterium tuberculosis, a significant global health concern (Jeankumar et al., 2013).
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .
Mechanism of Action
Target of Action
The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a molecule strongly implicated in the development of Alzheimer’s disease.
Biochemical Pathways
The compound affects the amyloidogenic pathway , which is responsible for the production of beta-amyloid peptide. By interacting with Beta-secretase 1, the compound could potentially disrupt this pathway, leading to a decrease in beta-amyloid peptide levels.
Properties
IUPAC Name |
methyl 1-[5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6/c1-26-20(25)14-6-8-22(9-7-14)19(24)17-10-16(23)18(12-28-17)27-11-13-2-4-15(21)5-3-13/h2-5,10,12,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZCBMICYLOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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